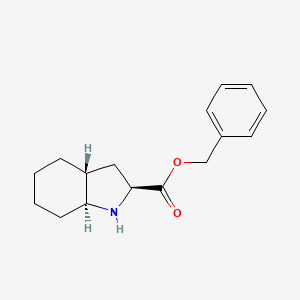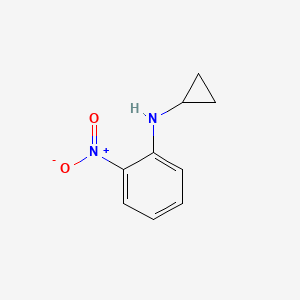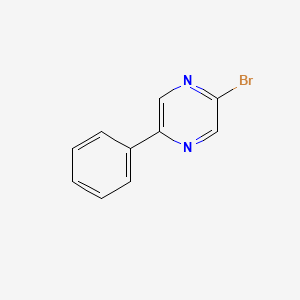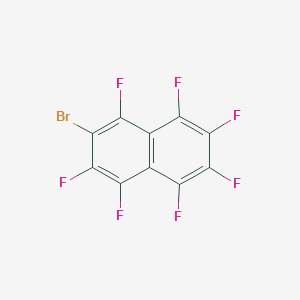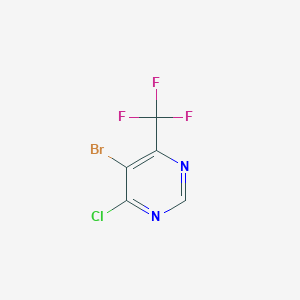
5-Brom-4-chlor-6-(trifluormethyl)pyrimidin
Übersicht
Beschreibung
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyrimidine ring
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of bioactive molecules that target specific biological pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation with nucleophilic organic groups .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction leads to the formation of new carbon-carbon bonds .
Result of Action
Compounds containing trifluoromethyl groups are known to exhibit various pharmacological activities .
Action Environment
The stability and reactivity of similar organoboron reagents used in suzuki–miyaura coupling can be influenced by the reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-chloro-6-(trifluoromethyl)pyrimidine.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine
- 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine
- 5-Bromo-4-chloro-6-(trifluoromethyl)benzene
Uniqueness: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring. This unique arrangement imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNHGWPQJPTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468218 | |
| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425392-76-3 | |
| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a useful starting material for synthesizing 5-substituted pyrimidines?
A1: The research demonstrates that 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can be effectively converted into its corresponding 5-pyrimidyllithium species. [] This is significant because 5-pyrimidyllithium species, when flanked by two electron-withdrawing groups like trifluoromethyl and a halogen (chlorine in this case), exhibit notable stability. [] This stability allows for further reactions, such as carboxylation, leading to the high-yield synthesis of valuable 5-carboxylic acid derivatives. [] This makes 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a valuable precursor in synthesizing a variety of functionalized pyrimidines.
Q2: What is a significant side reaction to be aware of when using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in synthesis, and how can it be minimized?
A2: The formation of bipyrimidines is a significant side reaction when using this compound. [] This occurs due to competing reaction pathways during the lithiation step. [] While the research doesn't delve into specific minimization strategies for this particular compound, optimizing reaction conditions, such as temperature and solvent choice, could potentially enhance the desired reaction pathway and minimize bipyrimidine formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

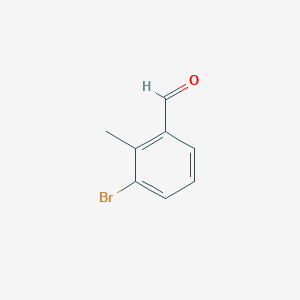
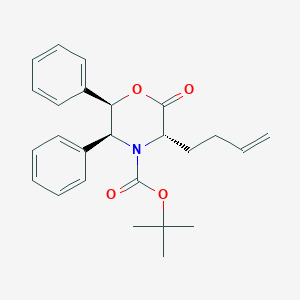
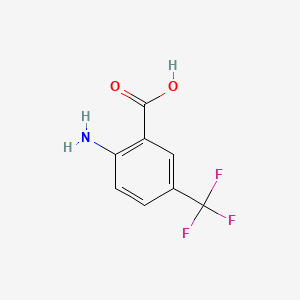
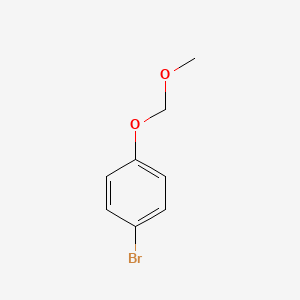

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)
